4,5-Difluoro-2-propoxyaniline

説明

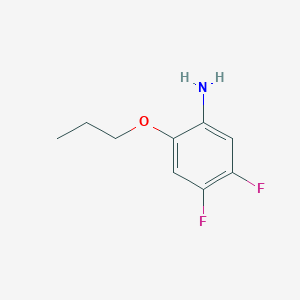

4,5-Difluoro-2-propoxyaniline is a fluorinated aromatic amine characterized by a propoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by fluorine substituents and the alkoxy group. Fluorine atoms enhance metabolic stability and lipophilicity, while the propoxy group may modulate solubility and binding interactions. However, direct pharmacological or biochemical data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

特性

分子式 |

C9H11F2NO |

|---|---|

分子量 |

187.19 g/mol |

IUPAC名 |

4,5-difluoro-2-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |

InChIキー |

HHJGGEBQPUQAOS-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC(=C(C=C1N)F)F |

製品の起源 |

United States |

類似化合物との比較

However, insights can be drawn from fluorinated aromatic amines and nucleoside analogues discussed in the literature.

Structural Analogues in Fluorinated Aromatic Amines

Reference Example 50 (4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) :

- Structural Features : Contains a trifluoromethyl group (strong electron-withdrawing) and a pyridinyl substituent.

- Comparison :

- Electronic Effects : The trifluoromethyl group in Reference Example 50 provides greater electron-withdrawing character compared to the fluorine atoms in 4,5-Difluoro-2-propoxyaniline. This could enhance stability against oxidative metabolism but reduce nucleophilic reactivity.

- Solubility : The propoxy group in this compound likely increases hydrophilicity compared to the trifluoromethyl-pyridinyl moiety in Reference Example 50.

Functional Analogues: Fluorinated Nucleosides

Key Findings from Nucleoside Studies:

- Fluorine’s Role in Binding : In dFdC, fluorine substitution enhances deoxycytidine kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C), improving triphosphate accumulation . For this compound, fluorine atoms may similarly influence interactions with aromatic amine-metabolizing enzymes (e.g., cytochrome P450).

- Persistence in Cells : dFdCTP has a biphasic half-life (t1/2 α = 3.9 h, β >16 h), enabling prolonged DNA synthesis inhibition . Analogously, the fluorine in this compound could slow hepatic metabolism, extending its biological half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。